An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of data, experimental methodologies, and structural information.
Core Physicochemical Properties
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, with the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol , is a bicyclic diamine that serves as a core structure in a variety of biologically active compounds.[1] While extensive experimental data for the parent compound is limited in publicly available literature, this guide consolidates the known information and provides predicted values to aid in research and development efforts.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine. It is important to note that some of these values are predicted and should be used as estimations in the absence of experimentally verified data.
| Property | Value | Data Type |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| XlogP | -0.2 | Predicted |
| pKa | Not available for parent compound | A predicted pKa of 2.05 ± 0.20 has been reported for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid.[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard methodologies for key experiments applicable to heterocyclic compounds like 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Protocol:
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Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Protocol (Thiele Tube Method):
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Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
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Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug development.
Protocol (Shake-Flask Method):
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Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the behavior of a drug in biological systems.
Protocol (Potentiometric Titration):
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Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong acid or base.
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pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Protocol (Shake-Flask Method):
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Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated for a period sufficient to reach partitioning equilibrium.
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Phase Separation: The two phases are separated by centrifugation.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons in the pyrrolidine and pyrazine rings. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
General NMR Experimental Protocol:
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Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
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Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3] For 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and N-H (if present as a secondary amine) stretching and bending vibrations.
General IR Experimental Protocol:
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Sample Preparation: The sample can be prepared as a neat liquid (between salt plates), a KBr pellet (for solids), or as a solution in a suitable solvent.
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Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
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Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern can provide further structural information.
General MS Experimental Protocol:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
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Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
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Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.
Melting Point Determination Workflow
pKa Determination Workflow
